C17H34Ino4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C17H34Ino4 is a unique chemical entity. This compound is not widely known in common chemical databases, suggesting it might be a specialized or newly synthesized compound. The molecular structure indicates it contains 17 carbon atoms, 34 hydrogen atoms, one indium atom, and four oxygen atoms. The presence of indium is particularly notable as it is a less common element in organic compounds, often used in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H34Ino4 likely involves multiple steps, given its complex structure. The preparation might start with the formation of an organic backbone, followed by the introduction of the indium atom. Common methods for incorporating indium into organic molecules include:

Organometallic Reactions: Using organoindium reagents which can be prepared by reacting indium trichloride with organic halides.

Catalytic Processes: Employing catalysts to facilitate the formation of carbon-indium bonds.

Industrial Production Methods

Industrial production of This compound would require scalable and efficient methods. This might involve:

Batch Processing: For small-scale production, where reactions are carried out in batches.

Continuous Flow Chemistry: For larger-scale production, where reactants are continuously fed into a reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

C17H34Ino4: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can alter the oxidation state of the indium atom or other functional groups in the molecule.

Substitution: The indium atom or other groups in the molecule can be substituted with different atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indium oxides, while reduction could produce indium hydrides.

Scientific Research Applications

Chemistry: As a reagent or catalyst in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological systems.

Medicine: Possible applications in drug development or as a diagnostic agent.

Industry: Use in materials science, particularly in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which C17H34Ino4 exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In a chemical context, it could act as a catalyst, facilitating reactions by lowering the activation energy.

Comparison with Similar Compounds

Similar Compounds

Heptadecanoic Acid (C17H34O2): A fatty acid with a similar carbon and hydrogen count but lacking indium.

Indium Trichloride (InCl3): A common indium compound used in various chemical reactions.

Uniqueness

The presence of indium in C17H34Ino4 makes it unique compared to other organic compounds. Indium’s properties can impart unique reactivity and functionality to the compound, making it valuable for specialized applications.

Biological Activity

C17H34InO4 is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a central indium atom coordinated with organic ligands. This structure is crucial for its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against various pathogenic bacteria. The compound has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The antibacterial activity of this compound appears to be linked to its ability to disrupt bacterial cell membranes. This disruption leads to increased permeability, resulting in cell lysis and death. The compound's structural features, such as hydrophobic regions and charge distribution, play a significant role in its interaction with bacterial membranes.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against various fungi, including species from the Candida genus.

Case Study: Efficacy Against Candida albicans

A study demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen responsible for opportunistic infections. The compound was shown to reduce biofilm formation, which is critical for the virulence of Candida species.

Research Findings

- Enhanced Antimicrobial Activity : Substituted derivatives of this compound have been synthesized to enhance its antimicrobial activity. Modifications at specific positions on the molecular structure resulted in compounds with improved efficacy against resistant strains of bacteria .

- Synergistic Effects : When combined with traditional antibiotics, this compound exhibited synergistic effects, enhancing the overall antibacterial activity. This combination therapy approach could be pivotal in overcoming antibiotic resistance.

- Safety Profile : Studies indicate that this compound has a favorable safety profile, showing minimal cytotoxicity towards mammalian cells at therapeutic concentrations. This aspect is crucial for its potential use in clinical settings.

Data Table: Biological Activity Summary

| Activity | Target Organisms | Efficacy | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | High | Disruption of cell membrane |

| Escherichia coli | Moderate | Increased permeability | |

| Klebsiella pneumoniae | High | Cell lysis | |

| Antifungal | Candida albicans | High | Inhibition of biofilm formation |

Properties

Molecular Formula |

C17H34INO4 |

|---|---|

Molecular Weight |

443.4 g/mol |

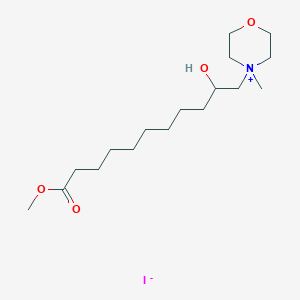

IUPAC Name |

methyl 10-hydroxy-11-(4-methylmorpholin-4-ium-4-yl)undecanoate;iodide |

InChI |

InChI=1S/C17H34NO4.HI/c1-18(11-13-22-14-12-18)15-16(19)9-7-5-3-4-6-8-10-17(20)21-2;/h16,19H,3-15H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

PVYXYWLAJISDLF-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCOCC1)CC(CCCCCCCCC(=O)OC)O.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.